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N-((Benzyloxy)carbonyl)-N-methyl-L-valine

Cat. No.: B554298
CAS No.: 42417-65-2
M. Wt: 265.30 g/mol
InChI Key: NNEHOKZDWLJKHP-LBPRGKRZSA-N
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Description

Significance of N-Methylated Amino Acids in Peptide Science and Medicinal Chemistry

N-methylated amino acids are analogues of natural amino acids where a methyl group replaces a hydrogen atom on the backbone amide nitrogen. This seemingly minor modification can profoundly influence the properties of peptides and peptidomimetics, making them a valuable tool in medicinal chemistry. researchgate.netbenthamdirect.com

The introduction of N-methylation into a peptide chain can lead to several advantageous effects:

Enhanced Proteolytic Stability: A primary drawback of peptide-based drugs is their rapid degradation by proteases in the body. N-methylation of the peptide bond creates steric hindrance, making it more resistant to enzymatic cleavage and thereby increasing the in vivo half-life of the peptide. nih.govmerckmillipore.com

Improved Pharmacokinetic Properties: N-methylation can increase the lipophilicity of a peptide, which can lead to enhanced membrane permeability and oral bioavailability. researchgate.netnih.gov This is a critical factor in the development of orally administered peptide drugs.

Conformational Control: The presence of an N-methyl group restricts the conformational freedom of the peptide backbone. This can help to stabilize specific secondary structures, such as β-turns, which are often crucial for biological activity. This conformational constraint can also lead to increased receptor selectivity. nih.govmerckmillipore.com

Increased Solubility: By disrupting interchain hydrogen bonding, N-methylation can reduce aggregation and increase the solubility of peptides, which is beneficial for formulation and handling. merckmillipore.comiris-biotech.de

The inspiration for exploring N-methylation in drug design often comes from naturally occurring N-methylated peptides like cyclosporine, which exhibits excellent pharmacokinetic properties. nih.gov The strategic incorporation of N-methylated amino acids allows for the fine-tuning of a peptide's biological and physical characteristics, transforming a promising but pharmacokinetically poor lead compound into a viable drug candidate. nih.govwiley.com

Role of the Benzyloxycarbonyl (Cbz) Protecting Group in Amino Acid Derivatization

The benzyloxycarbonyl (Cbz or Z) group is a widely used amine-protecting group in organic synthesis, particularly in peptide chemistry. total-synthesis.combachem.com Introduced by Leonidas Zervas and Max Bergmann in the 1930s, the Cbz group was instrumental in the first successful controlled chemical synthesis of peptides. total-synthesis.comwikipedia.org

The primary function of the Cbz group is to temporarily mask the nucleophilicity and basicity of the amino group of an amino acid. wikipedia.orgguidechem.com This protection prevents unwanted side reactions during subsequent chemical transformations, such as the formation of peptide bonds. The Cbz group is typically introduced by reacting the amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. total-synthesis.comhighfine.com

Key features of the Cbz protecting group include:

Stability: The Cbz group is stable to a variety of reaction conditions, including basic and mildly acidic environments, making it compatible with many synthetic steps. total-synthesis.com

Orthogonality: It is orthogonal to other common protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), meaning one can be selectively removed in the presence of the others. total-synthesis.com However, it can be cleaved under harsh acidic conditions. iris-biotech.detotal-synthesis.com

Cleavage: The Cbz group is most commonly removed by catalytic hydrogenolysis (e.g., using H2 gas and a palladium catalyst), which cleaves the benzyl-oxygen bond to release the free amine, toluene (B28343), and carbon dioxide. total-synthesis.com It can also be removed by strong acids like HBr in acetic acid. bachem.com

The Cbz group's reliability and well-understood chemistry have made it a cornerstone of amino acid derivatization for decades, enabling the precise and controlled synthesis of peptides and other complex nitrogen-containing molecules.

Overview of Cbz-N-methyl-L-valine as a Chiral Building Block

Cbz-N-methyl-L-valine is a chiral building block, meaning it is a molecule with a specific three-dimensional arrangement that can be used to construct larger, more complex chiral molecules. medcraveonline.com The "L" in its name denotes the specific stereochemistry of the valine component, which is the naturally occurring enantiomer.

The combination of the chiral L-valine core, the N-methyl group, and the Cbz protecting group makes Cbz-N-methyl-L-valine a highly valuable and versatile intermediate in asymmetric synthesis. chemicalbook.com Its primary application is in the synthesis of peptides and peptidomimetics where the incorporation of an N-methylated valine residue is desired. evitachem.com For instance, it has been utilized as a reactant in the synthesis of the biologically active cyclodepsipeptide destruxin E, a potent negative regulator of osteoclast morphology. guidechem.comchemicalbook.comlookchem.com

The presence of the Cbz group allows for the controlled coupling of the N-methylated valine unit to other amino acids or molecular fragments without the risk of the amino group reacting prematurely. guidechem.com The N-methyl group imparts the beneficial properties discussed earlier, such as increased proteolytic resistance and conformational rigidity, to the final peptide product. The inherent chirality of the molecule ensures the stereochemical integrity of the target molecule, which is often critical for its biological activity.

In essence, Cbz-N-methyl-L-valine provides chemists with a ready-to-use, protected, and activated form of N-methyl-L-valine, streamlining the synthesis of modified peptides and other complex chiral molecules with potential applications in drug discovery and materials science. evitachem.comnih.gov

Interactive Data Table: Properties of Cbz-N-methyl-L-valine

PropertyValueSource(s)
Chemical Formula C₁₄H₁₉NO₄
Molecular Weight 265.3 g/mol
Appearance White crystalline solid chemicalbook.comlookchem.com
Melting Point 68-70 °C chemicalbook.comlookchem.comchemsrc.com
Boiling Point 407.1 °C (Predicted) lookchem.com
Density ~1.166 g/cm³ (Predicted) chemicalbook.com
Solubility Slightly soluble in Chloroform, DMSO, Ethanol, Methanol (B129727) chemicalbook.comlookchem.com
CAS Number 42417-65-2 guidechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NO4 B554298 N-((Benzyloxy)carbonyl)-N-methyl-L-valine CAS No. 42417-65-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-methyl-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-10(2)12(13(16)17)15(3)14(18)19-9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,16,17)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNEHOKZDWLJKHP-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426827
Record name Cbz-N-methyl-L-valine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42417-65-2
Record name N-Methyl-N-[(phenylmethoxy)carbonyl]-L-valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42417-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cbz-N-methyl-L-valine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Valine, N-methyl-N-[(phenylmethoxy)carbonyl]
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Synthetic Methodologies for Cbz N Methyl L Valine and Its Analogues

Established Synthetic Pathways for N-Methylated Amino Acids

The synthesis of N-methylated amino acids, including Cbz-N-methyl-L-valine, is a critical process in the development of peptide-based therapeutics and chemical probes. Established pathways generally fall into two main categories: the alkylation of a pre-formed N-protected amino acid or direct methylation strategies on the amino group.

Alkylation of N-Protected L-Valine Derivatives

Alkylation of an N-protected L-valine, such as the benzyloxycarbonyl (Cbz) protected form, is a common and direct approach. This method involves the deprotonation of the nitrogen atom of the Cbz-group, followed by a nucleophilic attack on a methylating agent. The choice of base and methylating agent is crucial for achieving high yields and minimizing side reactions, such as racemization. chemicalforums.com

A widely employed method for the N-methylation of Cbz-L-valine involves the use of sodium hydride (NaH) as a strong base to deprotonate the carbamate (B1207046) nitrogen, followed by quenching the resulting anion with methyl iodide (MeI). cdnsciencepub.com The reaction is typically performed in an anhydrous polar aprotic solvent like a mixture of tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF). cdnsciencepub.com Sodium hydride is effective in generating the required nucleophile for the subsequent alkylation step. cdnsciencepub.com

The general procedure involves adding sodium hydride to a solution of Cbz-L-valine and an excess of methyl iodide in THF. The mixture is stirred, often with heating, to drive the reaction to completion. cdnsciencepub.com Following the reaction, an aqueous workup is performed. The aqueous layer is acidified to protonate the carboxylic acid, allowing for extraction into an organic solvent. This method can produce Cbz-N-methyl-L-valine in moderate yields.

Table 1: Reaction Parameters for N-Methylation of Cbz-L-valine with NaH/MeI

ParameterValue/ConditionSource
Starting Material Cbz-L-valine
Reagents Sodium hydride (60% dispersion), Methyl iodide
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature Room temperature
Reaction Time Overnight
Yield ~55%

As an alternative to methyl iodide, dimethyl sulfate (B86663) ((CH₃)₂SO₄) serves as a potent and efficient methylating agent in conjunction with sodium hydride. researchgate.netnih.gov This combination has been described as a practical and efficient method for the N-methylation of various amino acid derivatives. nih.gov In some cases, dimethyl sulfate has been successfully used when methyl iodide failed to give the desired product. researchgate.net

The reaction mechanism is analogous to the methyl iodide procedure, where sodium hydride acts as the base to deprotonate the N-protected amino acid. The addition of a catalytic amount of water has been reported to generate highly reactive, dry sodium hydroxide (B78521) in situ, which can lead to significantly faster reaction rates compared to using powdered sodium hydroxide directly. nih.gov

Table 2: Comparison of Methylating Agents for NaH-Mediated N-Alkylation

Methylating AgentKey FeaturesSource
Methyl Iodide Common, effective, but can require excess for full conversion.
Dimethyl Sulfate Highly efficient, potentially faster reaction rates, useful alternative when MeI is ineffective. researchgate.netnih.gov

Potassium hexamethyldisilazide (KHMDS) is a powerful, non-nucleophilic base that can be used for the deprotonation of N-protected amino acids prior to alkylation. thieme-connect.dechim.it Its steric bulk minimizes side reactions, and it is highly effective in generating the required enolate or nitrogen anion. chim.it

In this approach, the Cbz-L-valine is dissolved in an anhydrous solvent like THF and cooled to a low temperature (e.g., -78 °C). KHMDS is then added to effect deprotonation, followed by the addition of methyl iodide. chim.it This method has been noted for proceeding without causing epimerization at the chiral center, which is a significant advantage in peptide synthesis. thieme-connect.de

Table 3: Reaction Parameters for N-Methylation using KHMDS

ParameterValue/ConditionSource
Starting Material N-protected Amino Acid chim.it
Base Potassium Hexamethyldisilazide (KHMDS) thieme-connect.dechim.it
Methylating Agent Methyl Iodide thieme-connect.de
Solvent Tetrahydrofuran (THF) chim.it
Temperature -78 °C chim.it
Key Advantage High diastereoselectivity, minimal epimerization. thieme-connect.de
Application of Dimethyl Sulfate with Sodium Hydride

Direct N-Methylation Strategies

Direct N-methylation strategies offer an alternative to the alkylation of protected amides or carbamates. These methods typically involve the formation of an imine or iminium ion intermediate, which is then reduced in situ.

Reductive amination is a classic and versatile method for N-methylation. google.com This process, often referred to as the Eschweiler-Clarke reaction when using formaldehyde (B43269) and formic acid, can be adapted for N-protected amino acids. A more common modern approach involves reacting the amino acid with a formaldehyde source (such as paraformaldehyde or an aqueous solution) to form an intermediate, which is then reduced by a hydride reducing agent like sodium borohydride (B1222165) or sodium cyanoborohydride. google.comgoogle.com

This pathway can be advantageous as it often proceeds under milder conditions and can avoid the use of strong bases, potentially reducing the risk of racemization. google.com The general strategy involves the formation of a transient N-methyliminium ion from the Cbz-L-valine and formaldehyde, which is then reduced to yield the N-methylated product. google.com

Utilizing 2-Chlorotrityl Chloride Resin/Nosyl Group and Diazomethane

A convenient method for the synthesis of N-methyl-α-amino acids involves a solid-phase approach that provides temporary protection to the carboxylic acid group, followed by N-methylation. nih.govgoogle.com This strategy is particularly useful for creating building blocks for peptide synthesis. nih.gov

The general procedure involves:

Resin Anchoring : The carboxylic acid group of an N-protected amino acid, such as a nosyl (Ns) derivative, is anchored to a 2-chlorotrityl chloride (2-CTC) resin. This resin serves as a temporary protecting group for the carboxyl function. google.comacs.org

N-Methylation : The N-methylation is then carried out on the resin-bound amino acid. One reagent used for this step is diazomethane, which effectively methylates the sulfonamidic nitrogen of the nosyl group. nih.govacs.org Other methylating agents like dimethyl sulfate can also be used.

Cleavage : The final N-methylated amino acid is cleaved from the resin to yield the desired product.

This solid-phase methodology is efficient for amino acids, including those with functionalized side chains that are appropriately protected. nih.gov The use of the 2-CTC resin is advantageous as it allows for the release of the final product under mild acidic conditions, which helps to preserve other acid-labile protecting groups.

O-Nitrobenzenesulfonyl (o-NBS) Activation and Methylation

A widely used three-step procedure for the Nα-mono-methylation of amino acids, adaptable for solid-phase synthesis, is based on the work of Fukuyama and later adapted by Miller and Scanlan. evitachem.com This method relies on the temporary introduction of an o-nitrobenzenesulfonyl (o-NBS) group, which serves to both protect and activate the amino group for selective methylation. evitachem.com

The sequence is as follows:

Sulfonylation : The primary α-amino group is protected with o-nitrobenzenesulfonyl chloride (o-NBS-Cl). evitachem.com This step makes the resulting sulfonamide's N-H bond acidic.

Methylation : The now-acidic nitrogen is selectively mono-methylated. This can be achieved via a Mitsunobu reaction or, more commonly, by direct alkylation using a methylating agent like dimethyl sulfate in the presence of a base. evitachem.com

Deprotection : The o-NBS group is selectively removed, typically using a thiol reagent like 2-mercaptoethanol (B42355) in the presence of a base, to reveal the free N-methylamino group. evitachem.com

This method is highly effective and compatible with standard Fmoc solid-phase peptide synthesis. google.com It offers excellent chemoselectivity, allowing for N-methylation without affecting other nucleophilic side chains. google.comgoogle.com Recent optimizations have focused on reducing the reaction time for this multi-step process from hours to under an hour.

StepReagent(s)Purpose
1. Sulfonylationo-Nitrobenzenesulfonyl chloride (o-NBS-Cl), Base (e.g., collidine, DMAP)Protects the primary amine and acidifies the N-H proton.
2. MethylationDimethyl sulfate, Base (e.g., DBU)Adds a methyl group to the sulfonamide nitrogen.
3. Desulfonylation2-Mercaptoethanol, Base (e.g., DBU)Removes the o-NBS protecting group to yield the N-methyl amine.

Table 1: Key steps and reagents in the o-NBS N-methylation procedure.

Oxazolidinone-Based Syntheses of N-Methyl Amino Acids

The formation and subsequent reductive cleavage of 5-oxazolidinone (B12669149) intermediates provides a powerful and widely applied route to N-methyl amino acids. google.com This strategy is applicable to all 20 common L-α-amino acids. google.com When starting with a Cbz-protected amino acid, such as Cbz-L-valine, this method directly leads to the desired Cbz-N-methyl-L-valine.

The general pathway involves two main steps:

Oxazolidinone Formation : An N-protected amino acid (such as an N-Cbz-amino acid) is reacted with formaldehyde or its polymer, paraformaldehyde, under acidic catalysis. This reaction cyclizes the molecule to form a 5-oxazolidinone ring. rsc.org

Reductive Cleavage : The oxazolidinone ring is then opened and reduced to generate the N-methyl group. A common method for this step is treatment with a reducing agent like triethylsilane (Et3SiH) in the presence of a strong acid such as trifluoroacetic acid (TFA). rsc.org

This approach has been successfully exploited for both Fmoc- and Cbz-protected amino acids, making it a versatile tool in peptide chemistry. google.comrsc.org

Integration of Cbz Protection in Synthesis of Cbz-N-methyl-L-valine

The synthesis of the target compound, Cbz-N-methyl-L-valine, requires the specific installation of two distinct groups onto L-valine: the benzyloxycarbonyl (Cbz) protecting group on the nitrogen and a methyl group, also on the nitrogen. The order in which these steps are performed defines the synthetic pathway.

Cbz Protection of L-Valine followed by N-Methylation

The most common and direct synthetic route involves first protecting the amino group of L-valine, followed by the methylation step.

Cbz Protection : L-valine is reacted with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base (e.g., sodium carbonate or sodium hydroxide) to form N-benzyloxycarbonyl-L-valine (Cbz-L-valine). evitachem.com

N-Methylation : The resulting Cbz-L-valine is then N-methylated. A common laboratory method uses a strong base, such as sodium hydride, to deprotonate the nitrogen, followed by reaction with a methylating agent like methyl iodide or dimethyl sulfate. cdnsciencepub.com This yields Cbz-N-methyl-L-valine. cdnsciencepub.com

This sequence is widely used due to the ready availability of Cbz-L-valine and the well-established procedures for N-methylation of N-acyl and N-carbamoyl amino acids.

Starting MaterialReagent 1IntermediateReagent 2Final Product
L-ValineBenzyl chloroformate (Cbz-Cl), BaseCbz-L-valineMethyl iodide (MeI), Sodium hydride (NaH)Cbz-N-methyl-L-valine

Table 2: Common synthetic pathway for Cbz-N-methyl-L-valine.

N-Methylation followed by Cbz Protection (Less Common Pathways)

While less conventional, it is synthetically conceivable to reverse the order of operations, starting with the N-methylation of L-valine itself. This pathway is less common because direct, selective mono-methylation of a free amino acid can be challenging, often leading to mixtures of unmethylated, mono-methylated, and di-methylated products. nih.gov

A hypothetical pathway would be:

N-Methylation of L-Valine : L-valine would first be converted to N-methyl-L-valine. This could potentially be achieved through methods like reductive amination of pyruvate (B1213749) with methylamine, followed by enzymatic resolution, or through biocatalytic approaches using specific enzymes. nih.gov

Cbz Protection : The resulting N-methyl-L-valine would then be reacted with benzyl chloroformate under basic conditions to afford Cbz-N-methyl-L-valine.

This route is generally avoided due to the difficulties in controlling the initial methylation step and the potential for side reactions. The protection-first strategy (2.2.1) offers superior control and is therefore the preferred method.

Chemo- and Stereoselective Considerations in Synthesis

The synthesis of a chiral molecule like Cbz-N-methyl-L-valine demands strict control over both chemoselectivity (which atom reacts) and stereoselectivity (preservation of the chiral center).

Chemoselectivity : This refers to the selective methylation of the α-amino group over other potentially reactive functional groups. In the case of valine, the side chain is a non-reactive isopropyl group. However, in the synthesis of analogues with functionalized side chains (e.g., tyrosine's hydroxyl group or lysine's epsilon-amino group), chemoselectivity is critical. Methods like the o-NBS strategy are designed to be highly chemoselective for the α-nitrogen. google.comgoogle.com The Cbz group itself is stable during the N-methylation step, enabling selective modification of the nitrogen atom it protects.

Stereoselectivity : Maintaining the (S)-configuration at the α-carbon of valine is paramount. Racemization (the formation of an equal mixture of (S) and (R) enantiomers) is a significant risk, particularly under basic conditions which can facilitate the deprotonation of the α-proton.

Several strategies are employed to minimize or prevent racemization:

Low Temperatures : Performing reactions, especially the Cbz-protection step, at low temperatures (e.g., 0-5°C) can significantly suppress epimerization.

Mild Conditions : Using mild reaction conditions and avoiding excessively strong bases or prolonged exposure to harsh reagents helps preserve chirality. Procedures conducted under an inert atmosphere can also minimize racemization.

Avoiding α-Proton Abstraction : Synthesis design aims to avoid conditions that favor the removal of the α-proton. For instance, in related syntheses, using acidic catalysts for esterification instead of basic ones preserves the stereocenter. SN2-type saponification with reagents like lithium iodide has been shown to avoid the racemization that can occur with hydroxide-based hydrolysis.

Method Choice : Some N-methylation methods are inherently less prone to racemization. The oxazolidinone route and the o-NBS method are generally considered to be stereochemically safe. google.com

Chiral HPLC is often used to confirm that racemization has not occurred during the synthesis. acs.org

Control of Stereochemistry and Prevention of Racemization

Maintaining the stereochemical integrity of the chiral center at the alpha-carbon of L-valine is paramount during synthesis. Racemization, the formation of an equal mixture of L- and D-enantiomers, can occur under conditions that facilitate the deprotonation and reprotonation of the alpha-carbon. Several strategies are employed to mitigate this risk.

Low-temperature processing is a fundamental technique for preventing epimerization. Performing the initial Cbz-protection step at temperatures between 0°C and 5°C significantly minimizes the risk of racemization. Similarly, quenching reactions at low temperatures, for instance with glacial acetic acid, has been shown to protect against racemization while achieving high yields. renyi.hu

The choice of solvent and reaction atmosphere also plays a critical role. Conducting reactions under an inert nitrogen atmosphere can help minimize racemization during coupling steps. chemicalbook.com Furthermore, solvent polarity has a demonstrable effect on stereochemical outcomes. Studies on related peptide couplings have shown that less polar solvents, such as dichloromethane (B109758), result in significantly less racemization compared to more polar solvents like dimethylformamide (DMF). orgsyn.org In one specific test, racemization was found to be 5% in dichloromethane, which rose to 12% in DMF. orgsyn.org When esterification is required, utilizing non-basic, acid-catalyzed conditions helps preserve chirality by avoiding the deprotonation of the alpha-carbon.

Table 1: Strategies for Stereochemical Control

Method Condition/Reagent Purpose
Low Temperature 0–10°C during Cbz protection and coupling. Prevents epimerization.
Inert Atmosphere Use of nitrogen (N₂) gas. Minimizes side reactions and racemization during coupling. chemicalbook.com
Solvent Choice Dichloromethane (DCM) over Dimethylformamide (DMF). Less polar solvents reduce the rate of racemization. orgsyn.org
Quenching Glacial acetic acid at low temperature. Achieves high yield while protecting from racemization. renyi.hu

| Catalysis | Acidic catalysts (e.g., H₂SO₄) for esterification. | Avoids base-induced deprotonation of the α-carbon. |

Regioselective N-Methylation Strategies

Regioselective N-methylation is the specific methylation of the nitrogen atom of the Cbz-protected valine without reacting with the carboxylic acid group. A primary and effective strategy involves the direct methylation of Cbz-L-valine using a strong base and a methylating agent.

The most common procedure uses sodium hydride (NaH) as the base in an anhydrous solvent like tetrahydrofuran (THF). The NaH deprotonates the amine, forming a sodium amide salt. This increases the nucleophilicity of the nitrogen atom, directing the subsequent attack on the methylating agent, typically methyl iodide (MeI). The regioselectivity of this reaction, particularly in the presence of the unprotected carboxylic acid, is attributed to the formation of a sodium carboxylate salt. researchgate.net The chelation of the sodium ion with the carboxylate effectively shields it, preventing O-methylation and directing the reaction exclusively to the nitrogen atom. researchgate.net

An alternative strategy that guarantees regioselectivity involves protecting the carboxylic acid group prior to methylation. smolecule.com This is commonly done by converting the carboxylic acid to an ester, for example, a tert-butyl ester. With the carboxyl group protected, the N-H bond is the only site available for deprotonation and subsequent methylation. smolecule.com

Optimization of Reaction Conditions and Reagents for Yield and Purity

Optimizing the synthesis of Cbz-N-methyl-L-valine focuses on selecting the appropriate reagents, solvents, and purification methods to maximize both the yield and the final purity of the product.

One common synthetic route is the direct N-methylation of Cbz-L-valine. In a typical procedure, Cbz-L-valine is treated with sodium hydride and an excess of methyl iodide in anhydrous THF at temperatures from 0°C to room temperature, with reaction times extending overnight. While effective, this method can result in moderate yields, with one report citing a 55% yield for the methylation step. The use of excess methyl iodide (e.g., 8.4 equivalents) is noted as a key parameter for achieving complete conversion.

For applications where Cbz-N-methyl-L-valine is used in subsequent peptide coupling reactions, the choice of coupling agents is critical for high yields. The use of modern coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a base such as DIEA (N,N-Diisopropylethylamine) in a solvent like dichloromethane (DCM) is highly efficient. chemicalbook.com This system operates under mild, room-temperature conditions and can produce the coupled product in yields as high as 93%. chemicalbook.com A more cost-effective, albeit slightly lower-yielding, alternative involves using DCC (N,N'-Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine), which has been reported to provide a 78% yield. chemicalbook.com

Purification is essential for achieving high purity (>97%). chemicalbook.com Common methods include washing the crude product with an aqueous acid solution, such as citric acid, to remove basic impurities. chemicalbook.com The product is then often purified by recrystallization or pulping from a mixed solvent system, such as petroleum ether and ethyl acetate (B1210297), or by silica (B1680970) gel column chromatography. chemicalbook.com

Table 2: Comparison of Synthetic Protocols and Yields

Method Reagents Solvent Conditions Yield Purification Notes
Direct N-Methylation Cbz-L-valine, NaH, MeI Anhydrous THF 0°C to Room Temp, 12-16 hours 55% Aqueous workup can simplify purification by avoiding column chromatography.
HATU Coupling Cbz-N-methyl-L-valine, HATU, DIEA, Amine Dichloromethane (DCM) Room Temp, 4 hours, N₂ atmosphere 93% chemicalbook.com Wash with citric acid solution; purify by pulping with petroleum ether:ethyl acetate. chemicalbook.com

| DCC Coupling | Cbz-L-valine, N-methylaniline, DCC, DMAP | Dichloromethane (DCM) | Room Temp, 3 hours, N₂ atmosphere | 78% chemicalbook.com | Filter through Celite; purify by column chromatography. chemicalbook.com |

Chemical Reactivity and Transformations of Cbz N Methyl L Valine

Protecting Group Chemistry of the Cbz Moiety

The benzyloxycarbonyl (Cbz) group is a widely utilized amine protecting group in organic synthesis. tandfonline.com It transforms the highly nucleophilic and basic amine into a less reactive carbamate (B1207046), thereby preventing unwanted side reactions during multi-step syntheses. total-synthesis.comorganic-chemistry.org The Cbz group's prevalence is due to its straightforward installation, stability under various conditions, and the multiple reliable methods available for its removal. tandfonline.comijacskros.com

Installation of the Cbz Group

The synthesis of Cbz-N-methyl-L-valine can be accomplished through several synthetic routes. A primary method involves the N-methylation of the readily available Cbz-L-valine. This reaction is typically performed by treating Cbz-L-valine with a methylating agent, such as methyl iodide, in the presence of a strong base like sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). An excess of methyl iodide is often required to ensure complete conversion to the N-methylated product.

Alternatively, the process can begin with L-valine, which is first protected with the Cbz group, followed by N-methylation. The initial Cbz protection is commonly achieved by reacting L-valine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. evitachem.comwikipedia.org The Schotten-Baumann reaction conditions, which utilize an aqueous base such as sodium carbonate or sodium hydroxide (B78521), are frequently employed to maintain a basic pH (typically 8.5-9.0), which is crucial to prevent side reactions like O-acylation. total-synthesis.com A patented method describes the reaction of L-valine with Cbz-Cl in a sodium hydroxide solution while maintaining the temperature between 15-25 °C. google.com

Table 1: Selected Methods for the Synthesis of Cbz-N-methyl-L-valine
Starting MaterialReagentsConditionsProductReported YieldReference
Cbz-L-valineSodium hydride (NaH), Methyl iodide (MeI)Anhydrous THF, room temperature, overnightCbz-N-methyl-L-valine55%
L-valine1. Benzyl chloroformate (Cbz-Cl), Sodium Carbonate (Na₂CO₃) 2. N-methylation reagents1. Aqueous solution 2. Standard methylation conditionsCbz-N-methyl-L-valineNot specified google.com
L-valineBenzyl chloroformate (Cbz-Cl), Sodium Hydroxide (NaOH)Aqueous NaOH, pH 9, 15-25 °CCbz-L-valine (intermediate)Not specified google.com

Deprotection Mechanisms and Conditions

The most common method for Cbz group cleavage is catalytic hydrogenation, specifically hydrogenolysis. tandfonline.comtotal-synthesis.com This reaction is typically carried out using a palladium on activated carbon (Pd/C) catalyst under an atmosphere of hydrogen gas (H₂). wikipedia.orggoogle.com The mechanism involves the reductive cleavage of the benzylic C-O bond, which releases the free amine via an unstable carbamic acid intermediate that spontaneously decarboxylates to yield the amine, carbon dioxide, and toluene (B28343) as a byproduct. total-synthesis.com This method is valued for its mild, neutral pH conditions, which preserve most other functional groups. masterorganicchemistry.com For Cbz-N-methyl-L-valine, this reaction efficiently produces N-methyl-L-valine. Similarly, the Cbz group can be removed from the related Cbz-N-methyl-L-valine nitrile using Pearlman's catalyst (Pd(OH)₂/C) under a hydrogen atmosphere.

Table 2: Catalytic Hydrogenation for Cbz Deprotection
SubstrateCatalystHydrogen SourceSolventConditionsProductReported YieldReference
Cbz-N-methyl-L-valine10% Pd/CH₂ gasEthanol3 atm, 25 °C, 6 hrsN-methyl-L-valine95%
Cbz-N-methyl-L-valine nitrilePearlman's catalyst (20% Pd(OH)₂/C)H₂ gasEthyl Acetate (B1210297)60 psi, 1.5 hrsN-methyl-L-valine nitrileNot specified (reaction completion confirmed by TLC)
General Cbz-aminesPd/CH₂ gasMethanol (B129727)Room temp, 1-5 barCorresponding amineHigh google.commasterorganicchemistry.com

To circumvent the safety hazards associated with using flammable hydrogen gas, transfer hydrogenation methods have been developed. researchgate.net In these protocols, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst. Ammonium (B1175870) formate (B1220265) (HCOONH₄) is a widely used and user-friendly hydrogen source for the Pd/C-catalyzed deprotection of Cbz groups. researchgate.net This method has been shown to be effective for deprotecting Cbz-N-methyl-L-valine, affording the desired product in high yield. The reaction can often be accelerated using microwave irradiation. researchgate.net Transfer hydrogenation using ammonium formate has also been successfully applied in the synthesis of DNA-encoded libraries, demonstrating its compatibility with highly complex and sensitive biomolecules. nih.gov

Table 3: Transfer Hydrogenation for Cbz Deprotection
SubstrateCatalystHydrogen SourceSolventConditionsProductReported YieldReference
Cbz-N-methyl-L-valinePd/CAmmonium formate (HCOONH₄)Methanol50 °C, 12 hrsN-methyl-L-valine89%
General Cbz-aminesPd/CAmmonium formate (HCOONH₄)IsopropanolMicrowave, 80 °C, 10 minCorresponding amineHigh researchgate.net

While hydrogenolysis is prevalent, it is not suitable for substrates containing other reducible functional groups (e.g., alkenes, alkynes). organic-chemistry.org In such cases, alternative deprotection strategies are required. The Cbz group can be cleaved under strongly acidic conditions using reagents like hydrogen bromide (HBr) in acetic acid or various Lewis acids, although these harsh conditions are not always tolerated by complex molecules. total-synthesis.comwikipedia.org

More recently, specific nucleophilic deprotection methods have been developed. A notable protocol involves treating the Cbz-protected amine with 2-mercaptoethanol (B42355) in the presence of potassium phosphate (B84403) as a base in N,N-dimethylacetamide (DMA) at 75 °C. organic-chemistry.org This method offers an orthogonal approach for substrates that are sensitive to standard hydrogenolysis or strong acid-mediated deprotection conditions. organic-chemistry.org

A key advantage of the Cbz group is its stability across a range of pH conditions, which contributes to its orthogonality with other protecting groups like Boc (acid-labile) and Fmoc (base-labile). total-synthesis.comorganic-chemistry.org The Cbz group is generally stable under basic and most aqueous acidic conditions. tandfonline.comijacskros.com This allows for reactions such as ester hydrolysis to be performed without cleaving the Cbz protector. However, it is sensitive to and can be hydrolyzed by strong bases or cleaved by harsh acidic conditions. total-synthesis.comevitachem.com For example, excess HCl or HBr can remove the Cbz group through a protonation, SN2 displacement, and decarboxylation sequence. total-synthesis.com

Nucleophilic Deprotection Protocols

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group of Cbz-N-methyl-L-valine is the primary site for chain elongation in peptide synthesis. Various coupling methods have been developed to facilitate the formation of amide bonds with other amino acids or amines.

The formation of a peptide bond between the carboxylic acid of Cbz-N-methyl-L-valine and the amino group of another molecule is a cornerstone of its application. However, the presence of the N-methyl group introduces steric hindrance, which can make these coupling reactions challenging. wiley.comscielo.org.mx This often necessitates the use of highly efficient coupling reagents and optimized reaction conditions to achieve high yields and minimize side reactions, such as racemization. wiley.comuni-kiel.de

A classic method for peptide bond formation involves the use of a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC), in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). peptide.com In this reaction, DCC activates the carboxylic acid of Cbz-N-methyl-L-valine to form a highly reactive O-acylisourea intermediate. acs.orgmdpi.com This intermediate can then react with an incoming amine to form the desired peptide bond.

The role of HOBt is crucial in minimizing the risk of racemization, a process that can compromise the biological activity of the final peptide. peptide.comacs.org HOBt reacts with the O-acylisourea to form a less reactive HOBt-ester, which is more selective and less prone to side reactions. peptide.com While effective, the DCC/HOBt system can sometimes lead to the formation of an insoluble N-acylurea byproduct, which can complicate purification. uni-kiel.depeptide.com For solid-phase synthesis, a more soluble carbodiimide like diisopropylcarbodiimide (DIC) is often preferred. peptide.com

A specific example involves the reaction of Z-Valine with N-methylaniline in dichloromethane (B109758) (DCM), using DCC and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), which yielded the corresponding amide in 78% after 3 hours at room temperature. chemicalbook.com

Table 1: Carbodiimide-Mediated Coupling of Cbz-N-methyl-L-valine

Coupling ReagentAdditiveSolventAmineProductYieldReference
DCCDMAPDCMN-methylanilineCbz-N-methyl-L-valinyl-N-methylaniline78% chemicalbook.com
DCCHOBtDMFAmineN-methylvaline conjugate85%

This table showcases examples of peptide coupling reactions using carbodiimides.

Modern peptide synthesis often employs more advanced and efficient coupling reagents to overcome the challenges associated with sterically hindered amino acids like Cbz-N-methyl-L-valine. scielo.org.mxpeptide.com One of the most effective systems utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent and a hindered base such as N,N-diisopropylethylamine (DIEA). chemicalbook.com

The HATU/DIEA system is known for its high coupling efficiency, rapid reaction times, and minimal racemization, even with challenging N-methylated amino acids. wiley.com The reaction proceeds by activating the carboxylic acid of Cbz-N-methyl-L-valine, which then readily reacts with the incoming amine. mdpi.com

In a documented synthesis, Cbz-N-methyl-L-valine was reacted with an amine in dichloromethane using HATU and DIEA. chemicalbook.com The reaction was stirred at room temperature for 4 hours, resulting in a 93% yield of the desired dipeptide. chemicalbook.com This high yield underscores the efficacy of the HATU/DIEA system for coupling this sterically hindered amino acid.

Table 2: Amide Coupling of Cbz-N-methyl-L-valine with HATU/DIEA

Coupling ReagentBaseSolventReaction TimeProductYieldReference
HATUDIEADichloromethane4 hoursCbz-protected dipeptide93% chemicalbook.com

This table illustrates the high efficiency of the HATU/DIEA coupling system.

Beyond DCC and HATU, a variety of other advanced coupling reagents have been developed to facilitate the synthesis of peptides containing N-methylated amino acids. These reagents often offer improved performance in terms of yield, reaction speed, and suppression of racemization. uni-kiel.de

Phosphonium-based reagents like PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) and PyCloP have shown to be particularly effective for coupling N-methylated amino acids, in some cases providing significantly higher yields than PyBOP. uni-kiel.de It has been noted that Cbz-protected N-methyl amino acids are often more reactive in these coupling reactions compared to their Boc-protected counterparts. uni-kiel.de

Imidazolium-based reagents, such as BOI and CIP, have also been developed as efficient coupling agents. uni-kiel.de The combination of CIP with an additive like HOAt has proven to be highly effective for coupling sterically hindered amino acids. uni-kiel.de

The carboxylic acid functionality of Cbz-N-methyl-L-valine can also undergo esterification reactions. These reactions are important for synthesizing peptide esters or for protecting the C-terminus during certain synthetic strategies. For instance, the synthesis of N-Cbz-L-valine methyl ester is a known procedure. Similarly, N-Benzyl-N-methyl-L-valine can be esterified by reacting it with methanol in the presence of a strong acid catalyst like sulfuric acid under reflux conditions. While this example does not start with the Cbz-protected compound, it demonstrates a relevant transformation of the underlying N-methyl-L-valine structure.

To facilitate peptide coupling, the carboxylic acid of Cbz-N-methyl-L-valine can be converted into an "activated" form prior to the addition of the amine component. This strategy involves creating a more reactive derivative, such as an activated ester.

One method for activation is the formation of N-(α-aminoacyl)benzotriazoles. researchgate.net These intermediates have been successfully used to couple sterically hindered amino acids with complete retention of chirality. researchgate.net Another approach is the use of N-hydroxysuccinimide esters, which can be formed using reagents like TSTU. peptide.com These activated esters are stable enough to be isolated in some cases but are highly reactive towards amines, leading to efficient peptide bond formation. The formation of a stable benzotriazole (B28993) activated ester can sometimes lower reactivity and yield in certain coupling reactions. uni-kiel.de

Amide Coupling with HATU/DIEA Systems

Esterification Reactions

Modifications at the N-Methyl Group and Valine Side Chain

The presence of the N-methyl group and the isopropyl side chain in Cbz-N-methyl-L-valine offers specific sites for chemical modification, enabling the synthesis of diverse and structurally complex amino acid derivatives. These transformations are crucial for building blocks in peptide synthesis and drug discovery.

The nitrogen atom in Cbz-N-methyl-L-valine is a tertiary amine, incorporated within a urethane (B1682113) linkage. Its reactivity is influenced by both the electronic effect of the Cbz protecting group and the steric hindrance imposed by the adjacent methyl and isopropyl groups.

Research Findings:

Despite its reduced reactivity, the methylated nitrogen can participate in certain substitution reactions. The synthesis of Cbz-N-methyl-L-valine itself is a prime example of the nitrogen atom of Cbz-L-valine acting as a nucleophile. In a common synthetic route, the N-H proton of Cbz-L-valine is deprotonated by a strong base, such as sodium hydride (NaH), to form an amide anion. This anion then acts as a nucleophile, attacking an electrophilic methyl source like methyl iodide (MeI) to form the N-methylated product. cdnsciencepub.com

Further substitutions involving the methylated nitrogen are less common but conceivable. The Cbz group is designed to be stable but can be removed under specific conditions (e.g., hydrogenolysis), which is a critical step in peptide synthesis to liberate the N-methylamino group for subsequent peptide bond formation. evitachem.com While direct nucleophilic displacement of the methyl group is not a typical reaction pathway, the entire Cbz-N(Me)-moiety can be involved in complex transformations during the synthesis of specialized molecules. For example, Cbz-N-methyl-L-valine is used as a reactant in multi-step syntheses where it is activated at its carboxyl group and coupled with other amines to form larger, more complex structures. chemicalbook.com

Reaction TypeReagentsKey ObservationReference
N-MethylationCbz-L-valine, NaH, MeIThe nitrogen of Cbz-valine acts as a nucleophile to form the N-methyl bond. , cdnsciencepub.com
Peptide CouplingCbz-N-methyl-L-valine, Amine, Coupling Agent (e.g., HATU)The N-methyl group sterically hinders the reaction, often requiring more forceful conditions. chemicalbook.com, nagoya-u.ac.jp

The α-carbon of Cbz-N-methyl-L-valine can be selectively oxidized to yield the corresponding α-keto acid derivative. This transformation is valuable for introducing a reactive carbonyl group, which can serve as a handle for further modifications or as a key component in peptidomimetics and ligation chemistries. The Bode group, for instance, has developed the α-ketoacid-hydroxylamine (KAHA) ligation for protein synthesis, which relies on the availability of peptide α-ketoacids.

Research Findings:

Studies have shown that Cbz-N-methyl-L-valine can be effectively oxidized using strong oxidizing agents. A significant advantage of this reaction is the stability of the benzyloxycarbonyl (Cbz) protecting group under the oxidative conditions, allowing for selective modification at the α-carbon.

Commonly employed reagents include potassium permanganate (B83412) (KMnO₄) and chromium-based oxidants like chromium trioxide (CrO₃) in what is known as the Jones oxidation. evitachem.com Research indicates that chromium-based reagents can provide higher yields under milder reaction conditions compared to permanganate. The resulting product, (S)-3-methyl-2-(N-(benzyloxycarbonyl)-N-methylamino)-4-oxobutanoic acid, is an important intermediate for synthesizing enzyme inhibitors and other biologically active molecules.

ReagentConditionsProductYieldReference
KMnO₄ (aqueous)Acidic (H₂SO₄), 0–5°C, 2–4 hrsOxidized valine derivative65–70%
CrO₃ (Jones reagent)Acetone, 25°C, 1 hrN-methyl-α-ketovaleric acid derivative78%

Alkylation of the α-carbon of the valine side chain provides a powerful method for synthesizing novel, non-proteinogenic amino acids with quaternary stereocenters. This transformation typically proceeds through the formation of a chiral enolate from the parent amino acid derivative, which then reacts with an electrophile.

Research Findings:

The stereoselective alkylation of amino acid derivatives is a well-established field, with the stereochemical outcome heavily dependent on the N-protecting group, the choice of base, and the reaction conditions. nih.govuwo.ca For a derivative like Cbz-N-methyl-L-valine, the process would involve deprotonation at the α-carbon using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a lithium enolate. This enolate is chelated, with its conformation and subsequent reaction stereochemistry directed by the existing chiral center and the bulky protecting groups.

The diastereoselectivity of the alkylation is controlled by the direction of approach of the incoming electrophile (e.g., an alkyl halide) to the enolate. nih.gov In related systems, such as N-Boc-proline esters, the N-protecting group and the alkylating agent have been shown to be critical factors in determining the final stereochemistry. nih.gov Advanced methods, such as palladium-catalyzed allylic alkylations of titanium-chelated enolates, have been developed to afford high stereoselectivity with a broad range of functional groups tolerated. core.ac.uknih.gov

While specific examples detailing the stereoselective alkylation of the Cbz-N-methyl-L-valine enolate are not prevalent, the principles derived from studies on other chiral amino acid templates are directly applicable. wiley.com The synthesis of quaternary α-amino acids often relies on such enolate alkylation strategies, where controlling the facial selectivity of the electrophilic attack is paramount to achieving the desired diastereomer. nih.govnih.gov

Alkylation StrategyKey PrincipleTypical ReagentsExpected OutcomeReference
Chiral Enolate AlkylationFormation of a diastereomeric enolate, followed by reaction with an electrophile.LDA, Alkyl Halide (e.g., CH₃I)Formation of a new C-C bond at the α-carbon with potential for high diastereoselectivity. nih.gov, uwo.ca
Auxiliary-Mediated AlkylationA chiral auxiliary directs the stereochemical course of the alkylation reaction.Evans oxazolidinones, TiCl₄/DIPEAHighly predictable and selective formation of one diastereomer. wiley.com
Pd-Catalyzed Allylic AlkylationReaction of a chelated enolate with an allylic electrophile catalyzed by a palladium complex.Pd Catalyst, Allylic Acetate/CarbonateAccess to complex, functionalized amino acid side chains with high stereocontrol. core.ac.uk, nih.gov

Applications of Cbz N Methyl L Valine in Complex Molecule Synthesis

Peptide Synthesis: Strategic Incorporation and Challenges

The incorporation of N-methylated amino acids like Cbz-N-methyl-L-valine into peptide chains is a key strategy for modulating the properties of the final molecule. This modification, while beneficial, introduces distinct challenges to the synthetic process.

Cbz-N-methyl-L-valine functions as a protected amino acid building block in both major strategies of peptide synthesis: Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). guidechem.com The benzyloxycarbonyl (Cbz) group serves as a temporary protecting group for the amine functionality, preventing unwanted side reactions during the controlled formation of peptide bonds. guidechem.comevitachem.commasterorganicchemistry.com

In LPPS, which is often used for shorter peptides or large-scale synthesis, the Cbz group provides robust protection. jst.go.jpabclonal.co.kr For instance, in the solution-phase synthesis of a tetrapeptide precursor for Destruxin E, Cbz-protected amino acids were chosen because the resulting N-methyl amide bonds can be unstable under the acidic conditions required to remove other protecting groups like Boc. jst.go.jp The Cbz group was historically significant in the development of peptide synthesis, including the first synthesis of a tetrapeptide by Merrifield using C- to N-solid-phase synthesis with Cbz-protected amino acids. nih.gov

In SPPS, the growing peptide chain is anchored to a solid resin support, which simplifies the purification process by allowing reagents and by-products to be washed away. abclonal.co.kracs.org Cbz-N-methyl-L-valine can be incorporated into SPPS protocols, although the Fmoc protecting group is more commonly used in modern automated synthesis due to its base-lability. masterorganicchemistry.comspringernature.com The synthesis of N-methylated peptides on solid supports has been well-documented, enabling the creation of peptide libraries with enhanced pharmacokinetic properties. springernature.comacs.orgmdpi.com

A significant challenge in synthesizing peptides containing N-methylated amino acids is the steric hindrance they present during coupling reactions. scielo.org.mxpeptide.com The presence of the N-methyl group makes the amino acid bulkier, which can slow down the rate of amide bond formation and lead to low yields. scielo.org.mxgoogle.com The coupling of an N-methylated amino acid to another N-methylated residue is particularly difficult. peptide.comresearchgate.net

To overcome this steric hindrance, specialized and more reactive coupling reagents have been developed. google.com While standard reagents like N,N'-dicyclohexylcarbodiimide (DCC) result in low yields and long reaction times, more efficient reagents are now commonly employed. scielo.org.mx Research has shown that coupling agents such as HATU (N,N,N′,N′-tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate), PyAOP, PyBOP, and BOP-Cl are highly effective for these sterically demanding couplings, leading to higher yields, faster reactions, and minimal racemization. scielo.org.mxpeptide.comresearchgate.netmdpi.com For example, the use of HATU has been shown to be very efficient for difficult couplings involving N-methyl amino acids in solution-phase synthesis. scielo.org.mx In SPPS, protocols often recommend using a significant excess of the protected amino acid and coupling reagents like HATU to drive the reaction to completion. peptide.com

Coupling ReagentApplication ContextReference
HATU Efficient for sterically hindered couplings with N-methyl amino acids in both SPPS and LPPS. scielo.org.mxpeptide.com scielo.org.mxpeptide.com
PyAOP/PyBOP Recommended as promising coupling reagents for difficult couplings between N-methylated amino acids. researchgate.net researchgate.net
BOP-Cl Utilized for coupling N-methylated amino acids. mdpi.com mdpi.com
DCC Generally gives low yields and requires long reaction times for N-methylated couplings. scielo.org.mx scielo.org.mx

The introduction of an N-methyl group into a peptide backbone has a profound impact on the molecule's three-dimensional structure and its stability. acs.orgresearchgate.net N-methylation eliminates the amide proton, removing its ability to act as a hydrogen bond donor. mdpi.com This disruption of potential intra- and intermolecular hydrogen bonds can significantly alter or destabilize secondary structures like helices. mdpi.comrsc.org

Furthermore, N-methylation introduces steric constraints that can favor the cis conformation of the amide bond, which is typically energetically unfavorable in non-methylated peptides (except for X-Pro bonds). mdpi.com This ability to modulate the peptide's conformation is a powerful tool in drug design, allowing for the "spatial screening" of pharmacophores to achieve desired biological activity. acs.org

A major benefit of N-methylation is the enhancement of the peptide's metabolic stability. researchgate.netingentaconnect.comnih.gov The N-methyl group can sterically hinder the approach of proteolytic enzymes, making the adjacent peptide bond less susceptible to cleavage. mdpi.comacs.org This increased resistance to enzymatic degradation leads to a longer half-life in biological systems. researchgate.netmdpi.com Studies have shown that multiple N-methylations can dramatically improve metabolic stability. acs.org

PropertyEffect of N-MethylationMechanismReferences
Conformation Alters secondary structure; can favor cis-amide bonds.Removes H-bond donor; introduces steric constraints. acs.orgmdpi.comrsc.orgmdpi.comrsc.org
Stability Increases resistance to proteolytic enzymes.Steric hindrance at the cleavage site prevents enzyme binding. researchgate.netmdpi.commdpi.comingentaconnect.com
Lipophilicity Increases.The methyl group is more hydrophobic than a hydrogen atom. rsc.orgresearchgate.net
Permeability Can improve membrane permeability and oral bioavailability.Reduces H-bond donors and allows adoption of conformations favorable for diffusion. acs.orgmdpi.comacs.orgnih.gov

Cbz-N-methyl-L-valine is a key component in the synthesis of peptidomimetics. researchgate.netuminho.pt These are molecules designed to mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability or bioavailability. ingentaconnect.comresearchgate.net N-alkylation is a common strategy to obstruct the hydrolysis of peptide bonds by proteases. uminho.pt

By incorporating N-methylated residues, chemists can create modified peptides with fine-tuned characteristics. acs.orguminho.pt For example, N-methylation is found in several successful peptide-based drugs, including the immunosuppressant Cyclosporin A, which contains seven N-methylated residues, including N-methyl-valine. researchgate.netuminho.pt This extensive methylation contributes to its oral bioavailability. researchgate.net The synthesis of such modified peptides often involves the stepwise incorporation of protected N-methylated amino acids like Cbz-N-methyl-L-valine during either solid-phase or liquid-phase synthesis. jst.go.jpacs.org

Impact of N-Methylation on Peptide Conformation and Stability

Natural Product Synthesis

Beyond synthetic peptides, Cbz-N-methyl-L-valine is also a valuable precursor in the total synthesis of complex natural products, particularly those with peptidic or depsipeptidic structures.

Cbz-N-methyl-L-valine has been explicitly identified as a reactant for the synthesis of Destruxin E. guidechem.comchemicalbook.comlookchem.com Destruxins are a family of cyclic hexadepsipeptides isolated from the fungus Metarhizium anisopliae. jst.go.jp A cyclodepsipeptide is a cyclic molecule containing both amino acid and hydroxy acid residues linked by amide and ester bonds. nih.govmdpi.com

Destruxin E is a 19-membered cyclodepsipeptide composed of five amino acids (including N-methyl-valine and N-methyl-alanine) and one α-hydroxy acid. jst.go.jp It exhibits interesting biological activities, including acting as a potent negative regulator of osteoclast morphology, which suggests potential applications in bone-related disorders. guidechem.comchemicalbook.comlookchem.com The total synthesis of Destruxin E and its analogs is crucial for structure-activity relationship studies and for providing sufficient material for biological evaluation, as its production from natural sources is often low. jst.go.jp In a reported total synthesis, Cbz-protected amino acids, including by extension Cbz-N-methyl-L-valine, were utilized in a solution-phase strategy to construct the linear precursor, which was subsequently cyclized to form the final natural product. jst.go.jp

Integration into Other Complex Natural Product Structures

Cbz-N-methyl-L-valine serves as a crucial building block in the total synthesis of various complex natural products beyond the well-known dolastatin family. Its pre-packaged N-methylated structure and the stable Cbz protecting group make it an ideal reactant for constructing specific peptide sequences within these intricate molecules.

One notable application is in the synthesis of destruxins, a class of cyclic hexadepsipeptides with a range of biological activities. Specifically, (S)-N-(Benzyloxycarbonyl)-N-methylvaline has been utilized as a reactant in the synthesis of destruxin E, a potent negative regulator of osteoclast morphology. guidechem.comlookchem.comchemicalbook.com This highlights its role in creating biologically active cyclodepsipeptides with potential therapeutic applications in bone-related disorders. lookchem.com

Another example is the synthesis of endolides A and B, cyclic tetrapeptides isolated from marine microorganisms. In the total synthesis of these molecules, N-Cbz-L-valine is coupled with other amino acid fragments using peptide coupling reagents like HATU to form key dipeptide intermediates. nih.gov These intermediates are then further elaborated and cyclized to yield the final natural product. The strategic use of Cbz-N-methyl-L-valine and related protected amino acids is essential for the stepwise construction of the tetrapeptide backbone while maintaining stereochemical integrity. nih.gov

Drug Discovery and Pharmaceutical Development

The unique structural features of Cbz-N-methyl-L-valine make it a valuable component in modern drug discovery and pharmaceutical development. guidechem.com Its primary contribution lies in its use as a protected N-methylated amino acid, which imparts desirable properties to peptide-based therapeutics.

Use as a Drug Linker and Intermediate for Therapeutic Agents

Cbz-N-methyl-L-valine is an important organic intermediate for synthesizing substituted valine products and is frequently employed in the creation of drug linkers. chemicalbook.com These linkers are critical components of antibody-drug conjugates (ADCs) and other targeted therapies, connecting a potent cytotoxic agent to a targeting moiety like an antibody. The compound can be activated and reacted with amine-containing molecules to form stable amide bonds, a fundamental step in linker synthesis. chemicalbook.com

Research provides specific examples of its utility. In one synthetic process, Cbz-N-methyl-L-valine is activated with HATU and DIEA before being coupled with an amine to produce a drug linker precursor with a high yield of 93%. chemicalbook.com In another application, it is used to synthesize a cleavable linker by reacting it with N-methylaniline in the presence of DCC and DMAP. chemicalbook.com These examples underscore its role as a reliable building block for constructing complex molecules designed for targeted drug delivery.

Table 1: Examples of Cbz-N-methyl-L-valine in Intermediate Synthesis

Target ProductKey ReagentsOutcomeReference
Drug LinkerHATU, DIEA, AmineFormation of a linker precursor in 93% yield. chemicalbook.com
Cleavable LinkerN-methylaniline, DCC, DMAPSynthesis of the target linker product in 78% yield. chemicalbook.com
Substituted Phenethylamine Derivative2-(3-t-butyl-4-hydroxyphenyl)-1-(1,3,4-oxadiazol-2-yl)ethylamine, CMPI, TEACreation of a complex derivative for potential therapeutic use. chemicalbook.com

Design of Peptides with Enhanced Bioavailability and Pharmacokinetic Properties

A significant challenge in developing peptide-based drugs is their poor pharmacokinetic profile, including low metabolic stability and limited oral bioavailability. nih.gov The incorporation of N-methylated amino acids is a key strategy to overcome these limitations. researchgate.netmerckmillipore.com N-methylation of the amide bond in a peptide backbone provides steric hindrance that dramatically increases resistance to proteolytic degradation by enzymes in the gut and serum. merckmillipore.comscielo.org.mx This modification can significantly extend the in-vivo half-life of a peptide therapeutic. merckmillipore.com

Furthermore, N-methylation can enhance a peptide's membrane permeability. scielo.org.mx By blocking the hydrogen-bonding capacity of the amide nitrogen, it reduces the potential for intermolecular aggregation and increases lipophilicity, which can improve absorption through cell membranes. researchgate.netscielo.org.mx Inspired by the excellent pharmacokinetic properties of cyclosporine, a naturally occurring N-methylated cyclic peptide, researchers now widely use this strategy to improve drug candidates. nih.gov A full "N-methyl scan" of a somatostatin (B550006) analog, for instance, led to a tri-N-methylated version with a remarkable 10% oral bioavailability. nih.gov Cbz-N-methyl-L-valine serves as a critical, commercially available building block for introducing this strategic modification into peptide sequences during synthesis. nih.gov

Table 2: Comparison of Standard vs. N-Methylated Peptides

PropertyStandard PeptideN-Methylated PeptideReference
Proteolytic StabilityLow; susceptible to enzyme cleavage.High; amide bond is sterically shielded. merckmillipore.comscielo.org.mx
Membrane PermeabilityLow; often poor absorption.Enhanced; increased lipophilicity. researchgate.netscielo.org.mx
In Vivo Half-LifeOften short.Increased. merckmillipore.com
Oral BioavailabilityGenerally very low or non-existent.Can be significantly improved. nih.gov
ConformationFlexible; forms intermolecular hydrogen bonds.More rigid; may favor specific conformations. researchgate.netscielo.org.mx

Exploration of N-Methylated Amino Acids in Ligand Design

N-methylated amino acids are important synthons for designing and synthesizing peptides with modified characteristics for use in drug discovery and structure-activity relationship (SAR) studies. scielo.org.mx The N-methylation of amide nitrogens can be used to fine-tune the conformation of a peptide, which is crucial for its binding affinity and selectivity to a biological target. researchgate.net This conformational rigidity can lock a peptide into its bioactive shape, improving its potency and receptor selectivity. nih.gov

A key application of this strategy is in the development of inhibitors for protein aggregation, which is implicated in neurodegenerative diseases. nih.gov For example, in designing inhibitors of α-synuclein aggregation, a peptide fragment corresponding to residues 71-82 of the protein was modified. nih.gov By strategically introducing N-methylated valine residues, researchers created a modified peptide that was unable to form hydrogen bonds on one side, thus preventing it from participating in the formation of amyloid fibrils. This N-methylated peptide proved to be a water-soluble and effective inhibitor of full-length α-synuclein aggregation. nih.gov The use of building blocks like Cbz-N-methyl-L-valine is central to this "one-sided" modification approach in modern ligand design. nih.gov

Analytical and Characterization Techniques in Research

Spectroscopic Methods for Structural Elucidation (e.g., NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structural integrity of Cbz-N-methyl-L-valine. Both ¹H and ¹³C NMR are utilized to provide a detailed map of the molecule's atomic framework.

¹³C NMR spectroscopy provides further evidence for the compound's structure by detecting the carbon atoms within the molecule. Key signals include those for the carbonyl carbons of the Cbz group and the carboxylic acid, as well as the carbons of the aromatic ring and the aliphatic side chain of the valine residue.

The following table summarizes typical NMR data for related compounds, which can be used as a reference for the analysis of Cbz-N-methyl-L-valine.

¹H NMR (in CDCl₃) Chemical Shift (δ ppm) ¹³C NMR (in CDCl₃) Chemical Shift (δ ppm)
Aromatic Protons (Z-group)7.46–7.21 (m, 5H)Carbonyl (Ester)172.82
CH₂Ph5.10 (s, 2H)Carbamate (B1207046) (Z-group)156.30
α-CH4.36–4.18 (m, 1H)
OMe3.71 (s, 3H)
Isopropyl Protons0.88–0.95 (d, 6H)
Data based on a related compound, N-Cbz-L-valine methyl ester.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are fundamental for both purifying the synthesized Cbz-N-methyl-L-valine and assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly sensitive method used to determine the purity of Cbz-N-methyl-L-valine. A purity of ≥98.0% is often confirmed using this technique. ruifuchem.com Chiral HPLC, employing columns such as those based on cellulose, can be used to resolve and quantify enantiomeric impurities, ensuring the desired stereochemistry. A common setup involves a C18 column with a gradient of acetonitrile (B52724) and water as the mobile phase. UV detection is typically set at 254 nm to monitor the elution of the compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. For N-Cbz-L-valine, a related compound, a typical TLC system uses a silica (B1680970) gel plate (SiO₂) with a mobile phase of ethyl acetate (B1210297) and hexanes in a 1:1 ratio. lgcstandards.com Visualization can be achieved using UV light, as well as chemical stains like potassium permanganate (B83412) (KMnO₄). lgcstandards.com A single spot on the TLC plate, with a reported Rf value of 0.50 in this system, indicates a high degree of purity. lgcstandards.com

Column Chromatography

For the purification of Cbz-N-methyl-L-valine on a larger scale, column chromatography is the method of choice. lgcstandards.comrsc.org Silica gel is commonly used as the stationary phase. chemicalbook.comlgcstandards.com The compound is loaded onto the column and eluted with a suitable solvent system, such as a mixture of ethyl acetate and n-hexane. chemicalbook.com The fractions are collected and analyzed (e.g., by TLC) to isolate the pure product. In some synthetic procedures, Cbz-N-methyl-L-valine nitrile was purified by flash column chromatography.

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry (MS) is a critical technique for confirming the molecular weight of Cbz-N-methyl-L-valine. The expected molecular weight for this compound (C₁₄H₁₉NO₄) is approximately 265.30 g/mol . nih.gov Techniques like Electrospray Ionization (ESI-MS) are commonly employed to generate ions of the molecule, which are then analyzed to determine their mass-to-charge ratio, thus confirming the molecular weight. This analysis provides strong evidence for the successful synthesis of the target compound.

Optical Rotation and Chiral Purity Determination

The stereochemistry of Cbz-N-methyl-L-valine is a critical quality attribute, as it is derived from the L-enantiomer of valine. Optical rotation is a key technique used to confirm the chiral purity of the compound. A polarimeter is used to measure the rotation of plane-polarized light by a solution of the compound. The specific rotation value is a characteristic physical property of a chiral molecule. For the related compound N-Cbz-L-valine, a specific rotation of -4.4° has been reported (c = 2.0, in glacial acetic acid). lgcstandards.com Deviations from the expected optical rotation can indicate the presence of the D-enantiomer or other chiral impurities.

Theoretical and Computational Investigations

Molecular Modeling and Conformational Analysis of N-Methylated Peptides

The introduction of a methyl group on the amide nitrogen of a peptide backbone dramatically alters its conformational landscape. Unlike secondary amides, which strongly prefer the trans conformation, the energy difference between the cis and trans conformations of a tertiary N-methylated amide bond is significantly reduced. mdpi.com This modification has profound implications for the three-dimensional structure of peptides.

Molecular modeling and conformational analysis of peptides containing N-methylated residues, such as N-methyl-L-valine, are crucial for understanding their structure and function. Computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are powerful tools for these investigations. rsc.org

Key Findings from Computational Studies:

Conformational Rigidity and Preference: N-methylation eliminates the amide proton, thereby removing a crucial hydrogen bond donor. This prevents the formation of canonical secondary structures like α-helices and β-sheets that rely on N-H···O=C hydrogen bonds. mdpi.com This loss can, however, induce conformational rigidity and favor other specific structures, such as the polyproline II (PPII) helix or various turn types, by managing steric and electronic effects. tandfonline.comresearchgate.net

Cis/Trans Isomerization: Quantum chemical studies have shown that the energy barrier for cis/trans isomerization of the peptide bond is lower in N-methylated amino acid derivatives compared to their non-methylated counterparts. rsc.orgijpsonline.com This increased likelihood of finding cis amide bonds is a defining feature of many N-methylated natural products, including cyclosporine, and is critical to their biological function and ability to cross cell membranes. rsc.orgtandfonline.com

Physicochemical Properties: DFT calculations performed on acetylated and methylated amino acid models (Ac-X-OMe), including valine, reveal the significant impact of N-methylation on key physicochemical properties. N-methylation consistently increases lipophilicity (ClogP), polarizability, and dipole moment, while making the Gibbs free energy of solvation (ΔGsolv) more negative, suggesting enhanced aqueous solubility despite the increased lipophilicity. rsc.orgijpsonline.com

Table 1: Calculated Physicochemical Property Changes upon N-methylation of Ac-Val-OMe Data derived from DFT studies on amino acid derivatives. rsc.org

PropertyNative (Ac-Val-OMe)N-Methylated (Ac-MeVal-OMe)Change

Solvent Interaction: Molecular dynamics simulations of Cbz-protected amino acids, including Cbz-L-valine, in methanol (B129727) have provided insights into solvent interactions and local conformation. Such studies analyze radial distribution functions and dihedral angles to understand how the solvent structures itself around the molecule and how the solute maintains its conformation, which is critical for predicting its behavior in solution-phase synthesis and biological environments.

Computational Studies of Reaction Mechanisms involving Cbz-N-methyl-L-valine

Cbz-N-methyl-L-valine is primarily used in peptide synthesis, participating in peptide bond formation and subsequent deprotection steps. While specific computational studies on the reaction mechanisms of Cbz-N-methyl-L-valine are not widely documented, research on analogous systems provides significant insight into the likely mechanistic pathways.

Peptide Bond Formation: The formation of a peptide bond is a condensation reaction that typically requires activation of the carboxylic acid group. Computational methods, particularly DFT, have been instrumental in elucidating the mechanisms of these reactions.

A DFT study on peptide bond formation mediated by a benziodoxole-based hypervalent iodine(III) reagent (IBA-OBz) provides a relevant model. frontiersin.org The study investigated the coupling of Boc-Gly-OH and H-Gly-OMe, but the reagent was also shown to be effective for coupling sterically hindered and N-methylated amino acids, including Cbz-N(Me)-Phe-OH. frontiersin.org The computationally characterized pathway proceeds through several key steps:

Ligand Exchange: The reaction initiates with the substitution of the benzoate (B1203000) group on the iodine(III) reagent by a base, such as 4-dimethylaminopyridine (B28879) (DMAP). frontiersin.org

Acyl Transfer: The N-protected amino acid (e.g., Cbz-N-methyl-L-valine) then displaces the base, forming a highly reactive acyl-iodine(III) intermediate. frontiersin.org

Nucleophilic Attack: The amino group of the incoming amino acid ester attacks the carbonyl carbon of the activated acyl-iodine(III) species. frontiersin.org

Tetrahedral Intermediate and Product Formation: This attack forms a transient tetrahedral intermediate, which subsequently collapses to form the new peptide bond and release the iodine(I) byproduct. frontiersin.org

More fundamental studies using deep potential molecular dynamics have explored peptide bond formation in aqueous environments, revealing competing reaction mechanisms that are pH-dependent. tunonlab.com These high-level simulations show that the reaction can proceed either through a general base-catalyzed pathway or via direct cleavage of the tetrahedral intermediate, providing a more complex and accurate picture than previously understood. tunonlab.com

N-Methylation Reaction: The synthesis of Cbz-N-methyl-L-valine itself typically involves the N-methylation of Cbz-L-valine. A common laboratory method involves deprotonation of the Cbz-valine amide with a strong base like sodium hydride (NaH), followed by nucleophilic substitution with an alkylating agent such as methyl iodide. Computational studies on related N-alkylation reactions help to rationalize reaction conditions and potential side reactions by modeling transition states and activation energies.

Quantitative Structure-Activity Relationship (QSAR) Studies on N-Methylated Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For N-methylated peptide derivatives, QSAR is a particularly valuable tool. N-methylation is a key strategy for improving the drug-like properties of peptides, such as metabolic stability and membrane permeability, and QSAR models can help guide the design of analogues with optimal activity and pharmacokinetic profiles. mdpi.comresearchgate.netnih.gov

While no specific QSAR studies focusing on a series of Cbz-N-methyl-L-valine derivatives have been published, research on other N-methylated or modified peptides illustrates the approach and its potential.

Principles and Descriptors: QSAR models are built by calculating a range of molecular descriptors for each compound in a series and then using statistical methods, like multiple linear regression (MLR), to create an equation that relates a subset of these descriptors to the observed biological activity (e.g., IC₅₀ or EC₅₀). mdpi.comtandfonline.com Descriptors can include:

Physicochemical Properties: LogP (lipophilicity), molecular weight, polar surface area (PSA). tandfonline.comtandfonline.com

Electronic Properties: HOMO/LUMO energies, atomic charges, dipole moment. tandfonline.comtandfonline.com

Topological and Steric Descriptors: Molecular connectivity indices, shape indices.

Findings from Representative Studies:

Calpain I Inhibitors: A QSAR study on 34 peptide α-ketoamide and α-ketohydroxamate derivatives as inhibitors of calpain I found a statistically significant model based on three key descriptors: LogP, heat of formation, and HOMO energy. tandfonline.comtandfonline.com The resulting model indicated that higher lipophilicity (increased LogP) and a lower HOMO energy were favorable for inhibitory activity, providing clear guidance for designing more potent compounds. tandfonline.comtandfonline.com

GLP-1 Receptor Agonists: In a study of ultra-short glucagon-like peptide-1 (GLP-1) receptor agonists, QSAR models were developed to analyze the impact of α-methylation (a related modification that also imparts steric hindrance). mdpi.com The models successfully correlated agonist potency (pEC₅₀) with calculated binding energies and other molecular field analysis descriptors. These computational models helped to rationalize the experimental finding that α-methylation was only beneficial at specific positions within the peptide sequence. mdpi.com

AMPA Receptor Ligands: A QSAR analysis of AMPA analogues, where the activity was highly sensitive to N-methylation on a heterocyclic ring, revealed a positive correlation between receptor affinity and the electrostatic potential near a specific nitrogen atom, as well as the rotational energy barrier of a key bond. nih.gov This suggests that N-methylation altered the electronic properties and conformational freedom in a way that was detrimental to receptor binding. nih.gov

These examples demonstrate that QSAR can effectively capture the complex effects of N-methylation, helping to disentangle steric, electronic, and conformational factors to guide the rational design of peptide-based drug candidates.

Table 2: Summary of a Representative QSAR Model for Peptide Derivatives Data based on a study of peptide α-ketoamide and α-ketohydroxamate calpain I inhibitors. tandfonline.com

Model ParameterValue / Description

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Routes

The conventional synthesis of Cbz-N-methyl-L-valine often involves the use of benzyloxycarbonyl chloride (Cbz-Cl) and methylating agents like methyl iodide, which present environmental and safety concerns. evitachem.com Future research is increasingly focused on developing greener and more sustainable synthetic methodologies. Key areas of investigation include:

Enzyme-Catalyzed Synthesis: The use of enzymes to catalyze the N-methylation and Cbz-protection steps offers a promising eco-friendly alternative. This approach can lead to higher selectivity and milder reaction conditions, reducing waste and energy consumption.

Continuous Flow Chemistry: Transitioning from batch reactors to continuous flow systems for the synthesis of Cbz-N-methyl-L-valine can enhance safety, improve reaction efficiency, and allow for easier scalability. Process intensification through these systems has the potential to significantly increase methylation efficiency.

Alternative Protecting Groups: Research into more sustainable and easily removable protecting groups to replace the Cbz group is ongoing. The goal is to minimize the use of heavy metal catalysts, such as palladium on carbon (Pd/C), which are typically required for Cbz deprotection via hydrogenolysis.

Advanced Applications in Combinatorial Chemistry and High-Throughput Synthesis

The unique structural properties of Cbz-N-methyl-L-valine make it a valuable building block in combinatorial chemistry and high-throughput synthesis for drug discovery. acs.org The N-methyl group provides steric hindrance and reduces the hydrogen-bonding capacity of the amide bond, which can significantly influence the conformational properties and proteolytic stability of peptides.

Future applications in this area will likely focus on:

Generation of Diverse Peptide Libraries: Cbz-N-methyl-L-valine can be systematically incorporated into peptide libraries to generate a vast number of unique structures. acs.org These libraries can then be screened in high-throughput bioassays to identify novel peptide-based drug leads. acs.org

Unnatural Amino Acid Scaffolds: The use of Cbz-N-methyl-L-valine as a scaffold allows for the introduction of unnatural side chains through alkylation, greatly expanding the chemical diversity of amino acid libraries beyond the 20 proteinogenic amino acids. acs.org

Automated Synthesis: The development of automated synthesis platforms that can efficiently handle the coupling and deprotection steps involving Cbz-N-methyl-L-valine will be crucial for accelerating the drug discovery process.

Exploration of Cbz-N-methyl-L-valine in Material Science and Polymer Chemistry

The incorporation of amino acid derivatives into polymers is an emerging field with the potential to create novel materials with tailored properties. While research in this specific area for Cbz-N-methyl-L-valine is still in its early stages, its structural features suggest several promising avenues for future investigation.

Enhanced Thermal Stability: The introduction of Cbz-N-methyl-L-valine into polymer backbones is being explored as a method to improve the thermal stability of materials. evitachem.com

Biocompatible and Biodegradable Polymers: Leveraging the inherent biocompatibility of its L-valine core, Cbz-N-methyl-L-valine could be used to synthesize biodegradable polymers for applications in drug delivery, tissue engineering, and environmentally friendly plastics.

Chiral Polymers: The defined stereochemistry of Cbz-N-methyl-L-valine can be used to create chiral polymers with unique optical and recognition properties, potentially for use in chiral separations or as sensors.

Expanding the Scope of Bioactive Peptide and Peptidomimetic Design

N-methylation is a key strategy in medicinal chemistry to enhance the therapeutic properties of peptides. The use of Cbz-N-methyl-L-valine is central to this approach, and future research will continue to expand its application in designing novel bioactive peptides and peptidomimetics. nih.govcnr.it

Key research directions include:

Improved Pharmacokinetics: N-methylation can increase a peptide's resistance to enzymatic degradation and improve its membrane permeability, leading to better oral bioavailability and a longer half-life in the body. nih.gov

Conformational Control: The N-methyl group restricts the conformational freedom of the peptide backbone, which can be used to lock the peptide into a bioactive conformation, thereby increasing its potency and selectivity for a specific biological target.

Modulation of Protein-Protein Interactions: Peptidomimetics containing N-methylated amino acids are being designed to disrupt or stabilize protein-protein interactions, which are implicated in a wide range of diseases. cnr.it

Synthesis of Complex Peptides: Cbz-N-methyl-L-valine has been used as a reactant in the synthesis of complex, biologically active peptides such as the cyclodepsipeptide destruxin E. chemicalbook.comchemicalbook.com

Investigation of Cbz-N-methyl-L-valine in Stereoselective Organocatalysis

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, is a rapidly growing field. Amino acid derivatives are particularly attractive as organocatalysts due to their chirality, availability, and low toxicity. medcraveonline.commedcraveonline.com While L-valine and its simpler derivatives have been extensively studied, the potential of Cbz-N-methyl-L-valine as a stereoselective organocatalyst is an area ripe for exploration.

Future research will likely investigate:

Asymmetric Aldol and Mannich Reactions: Derivatives of Cbz-N-methyl-L-valine could be designed to catalyze key carbon-carbon bond-forming reactions with high stereoselectivity. Research has shown that modifying aminonitriles, such as by N-methylation, can influence catalytic effectiveness.

Phase-Transfer Catalysis: The chiral environment provided by Cbz-N-methyl-L-valine-derived catalysts could be exploited for asymmetric phase-transfer reactions, enabling the synthesis of chiral molecules from prochiral starting materials.

Bifunctional Catalysis: By incorporating additional functional groups, Cbz-N-methyl-L-valine could be transformed into a bifunctional catalyst capable of activating both the nucleophile and the electrophile in a reaction, leading to enhanced reactivity and selectivity. The combination of hydrogen-bond donors and Lewis basic sites on a chiral scaffold has proven effective in other organocatalytic systems. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Cbz-N-methyl-L-valine, and how can purity be optimized?

  • Methodology : The synthesis typically involves protecting the amino group of L-valine with a benzyloxycarbonyl (Cbz) group, followed by N-methylation. For example, N-Cbz-L-valine methyl ester (CAS 24210-19-3) is synthesized via esterification and Cbz protection, yielding a solid with a melting point (mp) of 54–56°C and specific optical rotation (OR) of +22.3° (c = 1.12 in chloroform) . To optimize purity, use column chromatography or recrystallization in chloroform/hexane systems. Monitor reaction progress via TLC and confirm purity via HPLC with UV detection (λ = 254 nm). Ensure anhydrous conditions during methylation to minimize side reactions .

Q. How should researchers characterize Cbz-N-methyl-L-valine, and what analytical techniques are critical?

  • Methodology : Key characterization methods include:

  • Melting Point Analysis : Compare observed mp (e.g., 54–56°C) with literature values to assess crystallinity and impurities .
  • Optical Rotation : Measure OR using a polarimeter to confirm enantiomeric purity (e.g., +22.3° in chloroform) .
  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to verify Cbz protection (benzyl protons at δ 7.2–7.4 ppm) and N-methylation (singlet at δ 2.8–3.0 ppm for –CH3_3) .
  • Mass Spectrometry : Confirm molecular weight (F.W. 265.3) via ESI-MS or MALDI-TOF .

Q. What are the stability considerations for Cbz-N-methyl-L-valine under varying storage conditions?

  • Methodology : The compound is stable in dry, cool environments (2–8°C) but degrades upon exposure to moisture or light. Decomposition products may include CO, CO2_2, and nitrogen oxides . Use argon/vacuum sealing for long-term storage. Monitor stability via periodic HPLC analysis and track changes in mp or OR. Avoid aqueous solutions unless stabilized with buffers (pH 6–8) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data (e.g., conflicting melting points or optical rotations)?

  • Methodology : Discrepancies in mp (e.g., 54–56°C vs. 59–60°C) may arise from polymorphic forms or impurities . To resolve:

Reproduce Synthesis : Follow documented protocols rigorously, noting solvent purity and crystallization conditions.

Cross-Validate Techniques : Use differential scanning calorimetry (DSC) to detect polymorphs and X-ray crystallography for structural confirmation.

Critique Literature : Assess the credibility of sources using criteria such as peer review status, analytical methods described, and institutional affiliations .

Q. What strategies are effective for studying the stereochemical impact of N-methylation on Cbz-L-valine's biological activity?

  • Methodology :

  • Comparative Assays : Synthesize both N-methylated and non-methylated derivatives. Test their activity in enzyme inhibition assays (e.g., peptidase resistance) or cell-based models.
  • Molecular Dynamics Simulations : Model interactions between the methylated derivative and target proteins (e.g., active site steric hindrance).
  • Circular Dichroism (CD) : Compare CD spectra to evaluate conformational changes induced by methylation .

Q. How can researchers design experiments to investigate the metabolic stability of Cbz-N-methyl-L-valine in biological systems?

  • Methodology :

In Vitro Studies : Incubate the compound with liver microsomes or hepatocytes, quantifying parent compound and metabolites via LC-MS/MS.

Isotope Labeling : Use 13^{13}C-methyl groups to track metabolic pathways.

Pharmacokinetic Profiling : Administer the compound in animal models, collecting plasma/tissue samples at timed intervals. Analyze bioavailability and half-life using non-compartmental models .

Methodological Guidance

Q. What ethical and documentation practices are essential when publishing data on Cbz-N-methyl-L-valine?

  • Methodology :

  • Lab Notebooks : Record all experimental parameters (e.g., reaction times, solvent ratios) and raw data (e.g., NMR peak integrals) to ensure reproducibility .
  • Data Integrity : Avoid selective reporting; disclose failed syntheses or anomalous results. Use tools like SciFinder or Reaxys to cross-check spectral data .
  • Ethical Compliance : Adhere to institutional guidelines for chemical disposal and toxicity reporting, especially given potential environmental hazards .

Q. How should researchers approach structure-activity relationship (SAR) studies for Cbz-N-methyl-L-valine derivatives?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., Cbz group replacement with Fmoc) and assess effects on solubility and bioactivity.
  • Statistical Analysis : Use multivariate regression to correlate structural descriptors (e.g., logP, steric bulk) with activity data.
  • High-Throughput Screening : Employ fragment-based libraries to identify synergistic modifications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.